molecular formula C14H10F2N2O4S B2888736 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline CAS No. 321434-00-8

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline

Cat. No.: B2888736
CAS No.: 321434-00-8
M. Wt: 340.3
InChI Key: HORSMDVQNGSXEW-NTEUORMPSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline is a nitrovinyl-substituted aniline derivative featuring a benzenesulfonyl group and 2,4-difluoroaniline moiety. Its structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (fluoro) substituents, influencing its electronic properties and reactivity. The compound’s benzenesulfonyl group may enhance stability compared to non-sulfonylated analogs, while the nitroethenyl moiety could confer unique reactivity in nucleophilic or cycloaddition reactions.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4S/c15-10-6-7-13(12(16)8-10)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSMDVQNGSXEW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Target of Action

Similar compounds are known to interact with amines, suggesting that this compound may also target amines.

Biochemical Pathways

Based on its structural similarity to compounds used in the hinsberg test, it can be inferred that it may affect pathways involving amines.

Result of Action

Based on its structural similarity to compounds used in the hinsberg test, it can be inferred that it may result in the formation of N-alkylbenzenesulfonamides.

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both a nitroethenyl group and a benzenesulfonyl moiety, contributes to its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O4S
  • IUPAC Name : N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline
  • CAS Number : 1164530-75-9

The compound exhibits a solid physical form with a purity of approximately 90% . Its molecular structure allows for various chemical reactions, including oxidation and reduction processes that can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular targets, potentially causing enzyme inhibition or modification of protein functions.
  • Sulfonyl Group Interaction : The benzenesulfonyl moiety can participate in nucleophilic substitution reactions, allowing the compound to engage with nucleophilic sites on proteins and other biomolecules.
  • Cytochrome P450 Interaction : Similar compounds have shown bioactivation via cytochrome P450 enzymes, which convert aniline derivatives into reactive benzoquinoneimines. This process could enhance the compound's reactivity and biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, modifications in the aniline structure can lead to enhanced antibacterial activity against various pathogens .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells. The presence of fluorine atoms in related compounds has been noted to increase their potency against certain cancer cell lines due to enhanced lipophilicity and membrane permeability .

Case Studies

  • Fluorinated Anilines : A study evaluated the metabolism and bioactivation of fluorinated aniline derivatives, revealing that para-fluorinated anilines showed increased bioactivation leading to reactive metabolites. This suggests that similar structural modifications in this compound could enhance its biological activity .
  • Enzyme Inhibition Studies : In vitro studies on sulfonamide derivatives have demonstrated their potential as enzyme inhibitors, particularly against specific bacterial enzymes. This could imply a similar mechanism for this compound in inhibiting vital microbial enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)anilineStructurePotentially enhanced reactivity due to trifluoromethyl group
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]anilineStructureDemonstrated enzyme inhibition properties
4-FluoroanilineStructureIncreased bioactivation leading to reactive metabolites

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Key Substituents Molecular Weight LogP Synthesis Yield Toxicity Notes Reference
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline Benzenesulfonyl, nitroethenyl, 2,4-difluoroaniline Not reported ~3.5* Not reported Potential toxicity (2,4-difluoroaniline moiety)
N-[(E)-2-(4-Bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline 4-Bromobenzenesulfonyl (vs. benzenesulfonyl) Not reported ~3.8* Not reported Likely higher lipophilicity
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline Diethylamino, nitroethenyl, 2-fluoroaniline (no sulfonyl) 238.26 3.44 Not reported Higher lipophilicity vs. sulfonylated analogs
N,N′-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(2,4-difluoroaniline) Bis-2,4-difluoroaniline linked via ether chains Not reported ~1.2* 20% Lower yield; potential polymer applications
2-Fluoro-N-(2-nitrophenyl)aniline Nitro group directly on phenyl ring (no ethenyl/sulfonyl) ~232.2 ~2.1 Not reported Simpler structure; lower stability

*Estimated based on structural analogs.

Preparation Methods

Fluorination of 2,4,5-Trichloronitrobenzene

The first step replaces two chlorine atoms with fluorine using a solid-liquid phase-transfer catalyst (PTC). Potassium fluoride (KF) serves as the fluorinating agent, while tricaprylylmethylammonium chloride (Aliquat 336) acts as the PTC. Key parameters include:

Parameter Optimal Range
Temperature 100–175°C
Reaction Time 8–20 hours
Solvent Toluene or dimethylsulfoxide
Catalyst Loading 4–8 mol%
Yield 52–98.6%

This step achieves selective fluorination at the ortho and para positions, producing 2,4-difluoro-5-chloronitrobenzene with minimal byproducts.

Hydrogenation of 2,4-Difluoro-5-Chloronitrobenzene

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas (3–10 atm). Sodium acetate buffers the reaction, preventing HCl accumulation from chlorine displacement:

$$
\text{2,4-Difluoro-5-chloronitrobenzene} + 4\text{H}2 \rightarrow \text{2,4-Difluoroaniline} + \text{HCl} + 2\text{H}2\text{O}
$$

Parameter Optimal Range
Temperature 50–70°C
Hydrogen Pressure 3 atm (40 psig)
Catalyst Loading 5–10 wt% Pd/C
Yield 48–94%

The introduction of the E-2-(benzenesulfonyl)-2-nitroethenyl group involves a Michael addition between 2,4-difluoroaniline and a nitroalkene sulfone. While explicit protocols for this step are absent in the cited patent, analogous reactions suggest the following pathway:

Synthesis of 2-(Benzenesulfonyl)-2-Nitroethylene

  • Sulfonation of Styrene : Benzenesulfonyl chloride reacts with styrene in the presence of a base (e.g., triethylamine) to form 2-(benzenesulfonyl)ethylene.
  • Nitration : The ethylene intermediate undergoes nitration using concentrated nitric acid and sulfuric acid, yielding 2-(benzenesulfonyl)-2-nitroethylene.

Coupling Reaction

2,4-Difluoroaniline attacks the β-position of the nitroethylene sulfone in a stereospecific Michael addition, facilitated by polar aprotic solvents (e.g., dimethylformamide) and mild heating (60–80°C). The E-configuration is preserved through careful control of steric and electronic effects.

Optimization Strategies and Yield Enhancement

Catalytic System Refinement

  • Phase-Transfer Catalysts : Aliquat 336 enhances fluorination efficiency by shuttling fluoride ions across the solid-liquid interface, reducing reaction times by 30–40% compared to uncatalyzed systems.
  • Hydrogenation Catalysts : Pd/C achieves near-quantitative nitro reduction but requires strict moisture control to prevent deactivation.

Solvent Effects

  • Fluorination : Aromatic solvents (toluene) improve substrate solubility, while dipolar solvents (dimethylsulfoxide) accelerate ion transfer.
  • Coupling : Dimethylformamide stabilizes the nitroethenyl intermediate, suppressing polymerization.

Data Tables and Experimental Findings

Table 1: Fluorination of 2,4,5-Trichloronitrobenzene

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 Aliquat 336 Toluene 150 12 52
2 Aliquat 336 Dimethylsulfoxide 100 23 98.6

Table 2: Hydrogenation of 2,4-Difluoro-5-Chloronitrobenzene

Entry Catalyst H₂ Pressure (atm) Temp (°C) Yield (%)
1 5% Pd/C 3 60 70
2 10% Pd/C 10 70 94

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline?

  • Methodology : The compound can be synthesized via condensation reactions. For example, fluorinated aniline derivatives are often prepared by reacting 2,4-difluoroaniline with activated electrophiles like nitroethenyl sulfones. A similar approach (e.g., condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline) yielded 87% purity in analogous compounds .
  • Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry and temperature (e.g., 60–80°C) to favor the E-isomer.
    • Table 1 : Synthetic Methods Comparison
ReactantsCatalyst/ConditionsYieldReference
2,4-difluoroaniline + nitroethenyl sulfoneBase (K₂CO₃), DMF, 70°C87%
Cu(I)-catalyzed arylationCuI, 2-isobutyrylcyclohexanone20–25%

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray crystallography : Resolve the E-configuration and confirm sulfonyl/nitro group orientation .
  • NMR/MS : ¹⁹F-NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F), while HRMS validates molecular weight .
    • Data Interpretation : Crystallographic data (e.g., CCDC-2100901 in ) should be cross-referenced with computational models to resolve ambiguities in bond angles or stereochemistry.

Q. What are the solubility and stability profiles of this compound?

  • Methodology :

  • Solubility: Test in polar (DMF, DMSO) vs. non-polar solvents (hexane) using UV-Vis or gravimetric analysis.
  • Stability: Monitor degradation under light, heat, or varying pH via HPLC .
    • Findings : Similar sulfonamide derivatives show stability in DMSO but hydrolyze in acidic aqueous conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .
    • Case Study : Docking studies on analogous compounds revealed strong binding to tyrosine kinases, suggesting potential kinase inhibition .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Example : Discrepancies in ¹H-NMR chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or paramagnetic impurities.
  • Resolution :

  • Replicate experiments under standardized conditions (solvent, temperature).
  • Use 2D-NMR (COSY, HSQC) to assign signals unambiguously .

Q. What experimental designs assess aquatic toxicity using zebrafish models?

  • Methodology :

  • Acute Static Test : Expose adult zebrafish (Danio rerio) to graded concentrations (10–300 mg/L) for 96 hours, monitoring LC₅₀ (e.g., 200.96 mg/L for 2,4-difluoroaniline ).
  • Behavioral Endpoints : Track swimming patterns, gill movement, and equilibrium loss via video tracking software.
    • Table 2 : Toxicity Parameters for Related Compounds
CompoundLC₅₀ (mg/L)Test ModelReference
2,4-difluoroaniline200.96Zebrafish
Nitroethenyl derivativesPendingDaphnia magna

Q. What catalytic systems improve synthesis efficiency?

  • Methodology : Compare Cu(I) vs. Pd(0) catalysts in arylations.

  • Cu(I) : Higher yields (20–25%) for bulky substrates but slower kinetics.
  • Pd(0) : Faster reactions but lower compatibility with nitro groups .
    • Optimization : Screen ligands (e.g., bipyridines) to enhance Cu(I) activity.

Data Contradiction Analysis

  • Synthesis Yields : and report 87% yields for analogous compounds, while shows lower yields (20–25%) for catalytic methods.

    • Explanation : Condensation reactions benefit from pre-activated electrophiles, whereas catalytic methods face steric hindrance from the nitroethenyl group.
  • Toxicity vs. Bioactivity : While 2,4-difluoroaniline is toxic (LC₅₀ = 200.96 mg/L ), its derivatives may exhibit therapeutic potential (e.g., antimicrobial activity ).

    • Strategy : Modify substituents (e.g., replace nitro with amine groups) to balance bioactivity and safety.

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